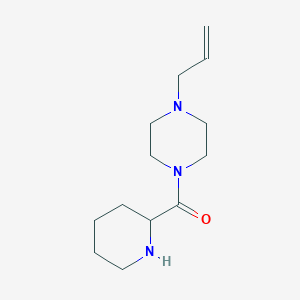

(4-Allylpiperazin-1-yl)(piperidin-2-yl)methanone

Overview

Description

(4-Allylpiperazin-1-yl)(piperidin-2-yl)methanone, also known as 4APM, is a novel, synthetic compound that has been studied for its potential applications in scientific research. It has a wide range of biochemical and physiological effects, and is being explored for its potential use in laboratory experiments. Additionally, the paper will discuss the mechanism of action and list various future directions for the use of 4APM in research.

Scientific Research Applications

Synthesis of Pyridine and Piperazine Derivatives

Research has focused on the synthesis of various pyridine and piperazine derivatives, including compounds related to (4-Allylpiperazin-1-yl)(piperidin-2-yl)methanone, to investigate their antimicrobial properties. A notable study involved the synthesis of 2-[N-(substitutedbenzothiazolyl)amino]pyridin-3-yl(4-(2-hydroxyethyl)piperazin-1-yl)methanones and their dichloropiperazine counterparts, showing variable antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Another study synthesized 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, with some compounds demonstrating significant antimicrobial effects (Mallesha & Mohana, 2014).

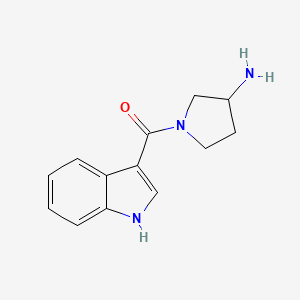

Novel Antimicrobial Agents

A study on novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl) ethanone derivatives highlighted their potential as antimicrobial agents. These compounds, synthesized via reactions involving allyl bromide and triethylamine, exhibited potency comparable to or greater than conventional medicines in some cases (Zaidi et al., 2021).

Synthesis and Insecticidal Activity

Piperidine Thiazole Compounds

Research into piperidine derivatives also extends to their insecticidal properties. A study synthesized new piperidine thiazole compounds that demonstrated insecticidal activities against armyworm at various concentrations. Notably, specific compounds showed high lethal rates, indicating potential for further exploration as insecticides (Ding et al., 2019).

Synthesis and Neuroprotective Activities

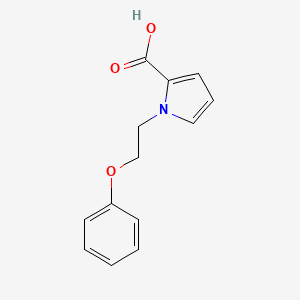

Neuroprotective Aryloxyethylamine Derivatives

A series of aryloxyethylamine derivatives were synthesized and evaluated for neuroprotective effects both in vitro and in vivo. These compounds were tested for their ability to protect cells from glutamate-induced death and their efficacy in models of acute cerebral ischemia, with several derivatives showing significant neuroprotective activity (Zhong et al., 2020).

Antitubercular Activity

Synthesis and Optimization of Cyclopropyl Methanols

A study synthesized [4-(aryloxy)phenyl]cyclopropyl methanones and their reduced methanol counterparts, evaluating their antitubercular activity against Mycobacterium tuberculosis H37Rv. Some compounds exhibited notable minimum inhibitory concentrations, with one compound demonstrating significant in vivo activity and potential against multidrug-resistant strains (Bisht et al., 2010).

Mechanism of Action

Target of Action

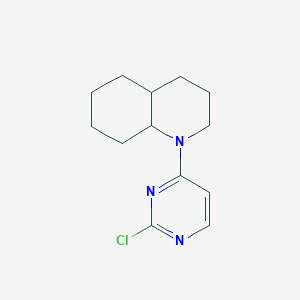

Related compounds such as phenyl(piperazin-1-yl)methanone derivatives have been identified as inhibitors of monoacylglycerol lipase (magl) . MAGL is an enzyme that plays a significant role in the endocannabinoid system and is associated with various pathologies, including neurodegenerative diseases and cancer .

Mode of Action

Similar compounds have been found to interact with their targets through stable hydrophobic interactions . These interactions can lead to the inhibition of the target enzyme, altering its function .

Biochemical Pathways

This can result in the activation of the endocannabinoid system, which plays a crucial role in various physiological processes, including pain sensation, mood, and memory .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties, and promising lead compounds have been identified based on in silico docking and molecular dynamics simulations, binding data, and adme calculations .

Result of Action

Similar compounds have shown promising antiproliferative activity on breast and ovarian cancer cell lines . This suggests that (4-Allylpiperazin-1-yl)(piperidin-2-yl)methanone could potentially have similar effects.

properties

IUPAC Name |

piperidin-2-yl-(4-prop-2-enylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O/c1-2-7-15-8-10-16(11-9-15)13(17)12-5-3-4-6-14-12/h2,12,14H,1,3-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYSZRPNGNJTMHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCN(CC1)C(=O)C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Allylpiperazin-1-yl)(piperidin-2-yl)methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1465599.png)

![5-{[4-(Propan-2-yl)piperazin-1-yl]methyl}pyridin-2-amine](/img/structure/B1465603.png)

![4-[3-(Hydroxymethyl)piperidin-1-yl]benzoic acid](/img/structure/B1465604.png)

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-3-phenylpropan-1-one](/img/structure/B1465605.png)

![1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one](/img/structure/B1465606.png)

![{1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1465608.png)

![2-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B1465613.png)